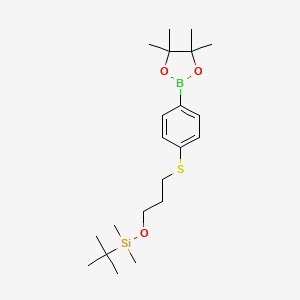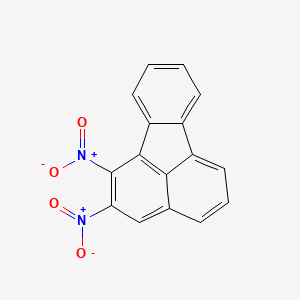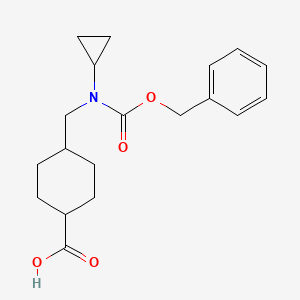
(1r,4r)-4-((((Benzyloxy)carbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1r,4r)-4-((((Benzyloxy)carbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexane ring, a benzyloxycarbonyl group, and a cyclopropylamino group. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-((((Benzyloxy)carbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps in the synthesis include:
Formation of the Cyclohexane Ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the Benzyloxycarbonyl Group: This step often involves the use of benzyl chloroformate in the presence of a base such as triethylamine.
Addition of the Cyclopropylamino Group: This can be done through nucleophilic substitution reactions using cyclopropylamine.
Final Carboxylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1r,4r)-4-((((Benzyloxy)carbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The cyclopropylamino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxycarbonyl group can yield benzoic acid derivatives, while reduction of the cyclopropylamino group can produce cyclopropylamines.
Wissenschaftliche Forschungsanwendungen
(1r,4r)-4-((((Benzyloxy)carbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1r,4r)-4-((((Benzyloxy)carbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the cyclopropylamino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyloxycarbonyl Derivatives: Compounds with similar benzyloxycarbonyl groups.
Cyclopropylamines: Molecules containing cyclopropylamino groups.
Cyclohexanecarboxylic Acids: Compounds with cyclohexane rings and carboxylic acid groups.
Uniqueness
The uniqueness of (1r,4r)-4-((((Benzyloxy)carbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid lies in its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both benzyloxycarbonyl and cyclopropylamino groups allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C19H25NO4 |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
4-[[cyclopropyl(phenylmethoxycarbonyl)amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C19H25NO4/c21-18(22)16-8-6-14(7-9-16)12-20(17-10-11-17)19(23)24-13-15-4-2-1-3-5-15/h1-5,14,16-17H,6-13H2,(H,21,22) |
InChI-Schlüssel |
LONSTARJKBSLRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


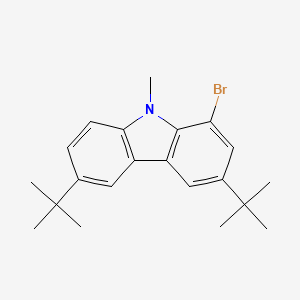
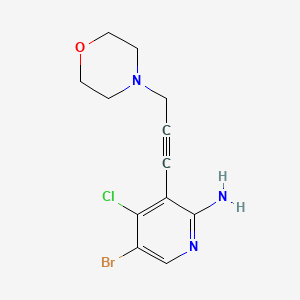
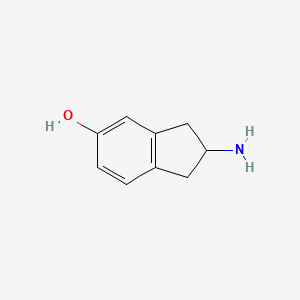
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethyl]pentanamide](/img/structure/B13714852.png)

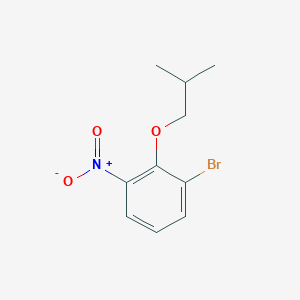
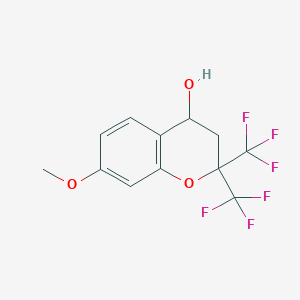



![[(E)-(pyridin-3-ylmethylidene)amino]urea](/img/structure/B13714891.png)
![8-[8-(2-hexyldecanoyloxy)octyl-(2-hydroxyethyl)amino]octyl 2-hexyldecanoate](/img/structure/B13714906.png)
